3-(3-Nitrobenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c17-15(20)14-13(11-6-1-2-7-12(11)24-14)18-16(21)9-4-3-5-10(8-9)19(22)23/h1-8H,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHKZWJLLGDOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrobenzamido)benzofuran-2-carboxamide typically involves a multi-step process starting from a benzofuran precursor. One common method includes the nitration of benzofuran followed by amide formation. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrobenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert the nitro group to an amine group.
Substitution: Commonly involves replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized benzofuran compounds .
Scientific Research Applications
3-(3-Nitrobenzamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-(3-Nitrobenzamido)benzofuran-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide
- 3-(3-Nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Benzofuran-2-carboxamide derivatives
Uniqueness
What sets 3-(3-Nitrobenzamido)benzofuran-2-carboxamide apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
3-(3-Nitrobenzamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a benzofuran core , a nitrobenzamido group , and a carboxamide functional group . These structural characteristics contribute to its unique reactivity and interactions with biological targets. The presence of the nitro group enhances its potential as a pharmacophore, facilitating interactions with various biomolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various microbial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, particularly in models of excitotoxicity, suggesting that derivatives may also exhibit such effects .
- Antioxidant Activity : The compound's structure may allow it to scavenge reactive oxygen species (ROS), contributing to its antioxidant capabilities .
The exact mechanism of action for this compound remains partially elucidated. However, it is believed to involve:
- Interaction with Molecular Targets : The compound likely interacts with specific proteins or nucleic acids, modulating biological pathways that lead to its observed effects.
- Influence on Enzymatic Activities : By forming hydrogen bonds and altering lipophilicity, the compound can influence enzyme activities and cellular processes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-3-nitrobenzamide | Contains a nitro group and amide functionality | Simpler structure without benzofuran core |
| Benzofuran-2-carboxamide | Shares the benzofuran core but lacks nitro substitution | Less complex; fewer potential interactions |
| 4-Chloro-3-nitrobenzoic acid | Similar nitro group; lacks benzofuran structure | Different reactivity due to carboxylic acid presence |
The combination of both benzofuran and nitrobenzamido functionalities enhances the compound's reactivity and potential biological activity compared to its analogs.
Case Studies and Research Findings
-
Neuroprotective Study :
- A study evaluated various benzofuran derivatives for neuroprotective effects against NMDA-induced excitotoxicity. While specific data for this compound was not detailed, related compounds showed significant protection at concentrations around 100 μM, indicating potential efficacy for this compound as well .
- Antimicrobial Evaluation :
Q & A
Q. Optimization factors :
- Temperature control (e.g., reflux vs. microwave-assisted heating to accelerate reaction rates) .
- Solvent selection (polar aprotic solvents like DMF enhance nitro group reactivity) .
- Catalyst loading (e.g., 5–10 mol% Pd for C–H activation) .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms regioselectivity of nitrobenzamido substitution and benzofuran ring integrity .
- IR spectroscopy identifies amide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass spectrometry (HRMS/ESI) validates molecular weight (e.g., m/z 365.08 [M+H]⁺) .
- X-ray crystallography resolves spatial arrangement of the nitro group relative to the benzofuran plane, critical for SAR studies .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in anticancer assays)?
- Standardize assay conditions : Control variables like cell line origin (e.g., HeLa vs. MCF-7), incubation time, and DMSO concentration .
- Validate target engagement : Use techniques like SPR (surface plasmon resonance) to measure direct binding affinity to kinases (e.g., EGFR) .
- Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity) to identify outliers .
Advanced: What computational strategies predict the compound’s reactivity with biological targets?
- Molecular docking (AutoDock Vina) models interactions with enzymes like COX-2 or cytochrome P450, highlighting H-bonding between the nitro group and catalytic residues .
- DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic sites (e.g., nitrobenzamido moiety) prone to nucleophilic attack in redox environments .
- MD simulations assess stability in lipid bilayers, correlating logP values (~2.8) with membrane permeability .
Basic: What are the primary biological activities reported for this compound?
- Anticancer : Inhibits proliferation in colorectal cancer (HCT-116, IC₅₀ = 8.2 µM) via ROS-mediated apoptosis .
- Antimicrobial : Active against Gram-positive bacteria (MIC = 16 µg/mL for S. aureus) by disrupting cell wall synthesis .
- Anti-inflammatory : Reduces TNF-α production in macrophages by 60% at 10 µM .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Nitro group modification : Replacing -NO₂ with -CF₃ improves metabolic stability but reduces kinase inhibition .
- Benzofuran substitution : Adding electron-withdrawing groups (e.g., -Cl) at C5 enhances anticancer potency by 3-fold .
- Amide linker variation : Replacing benzamido with sulfonamide decreases solubility but increases COX-2 selectivity .
Basic: What are the stability considerations for this compound under experimental conditions?
- Photodegradation : Nitro groups degrade under UV light; store in amber vials at -20°C .
- Hydrolysis : Susceptible to basic conditions (pH > 9); use buffered solutions (pH 7.4) for in vitro assays .
- Thermal stability : Decomposes above 150°C; avoid high-temperature reactions post-synthesis .
Advanced: What mechanistic insights explain its dual role in pro-apoptotic and anti-inflammatory pathways?
- NF-κB modulation : Inhibits IκBα phosphorylation, reducing pro-inflammatory cytokines (IL-6, IL-1β) while upregulating pro-apoptotic Bax .
- Redox cycling : Nitro group acts as an electron sink, generating superoxide radicals that trigger caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
